molecular formula C14H23NO5 B2477484 1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid CAS No. 2149185-87-3

1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid

Cat. No.: B2477484
CAS No.: 2149185-87-3
M. Wt: 285.34
InChI Key: LFGVPASIMFBWTH-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H23NO5. It is characterized by the presence of a pyrrolidine ring substituted with a tert-butoxycarbonyl group and an allyloxy methyl group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a protecting group for amines.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It can also participate in various chemical reactions, leading to the formation of desired products through well-defined pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-3-[(prop-2-en-1-yloxy)methyl]pyrrolidine-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl and allyloxy methyl groups. This combination provides enhanced reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(prop-2-enoxymethyl)pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-8-19-10-14(11(16)17)6-7-15(9-14)12(18)20-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGVPASIMFBWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(COCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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